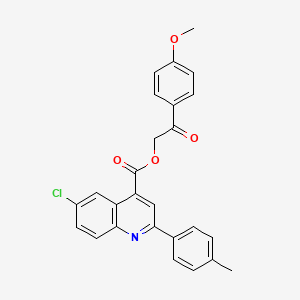

2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate

Description

2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate (CAS: 355420-72-3; molecular formula: C₂₅H₁₇Cl₂NO₄) is a quinoline-based ester derivative characterized by a 6-chloro-substituted quinoline core, a p-tolyl group at position 2, and a 2-(4-methoxyphenyl)-2-oxoethyl ester moiety at position 4 . Its molecular weight is 466.3 g/mol, with a single-isotope mass of 465.053463 g/mol . The compound’s structural uniqueness lies in the combination of electron-donating (methoxy) and electron-withdrawing (chloro) substituents, which may influence its physicochemical and biological properties.

Properties

CAS No. |

355420-67-6 |

|---|---|

Molecular Formula |

C26H20ClNO4 |

Molecular Weight |

445.9 g/mol |

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C26H20ClNO4/c1-16-3-5-17(6-4-16)24-14-22(21-13-19(27)9-12-23(21)28-24)26(30)32-15-25(29)18-7-10-20(31-2)11-8-18/h3-14H,15H2,1-2H3 |

InChI Key |

BDOCQXJDMLFTTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Formation

Treatment with thionyl chloride (SOCl2) converts the carboxylic acid into its corresponding acid chloride. The reaction is typically conducted under anhydrous conditions in solvents like dichloromethane (DCM) or toluene at reflux.

Procedure :

-

6-Chloro-2-(p-tolyl)quinoline-4-carboxylic acid (1 eq) is suspended in DCM (10 mL/g).

-

SOCl2 (2 eq) is added dropwise, followed by reflux for 3–4 hours.

-

Excess SOCl2 is removed under vacuum to yield the acid chloride as a crude residue, used directly in the next step.

Coupling Agent-Mediated Activation

For milder conditions, carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used. This method avoids the harsh conditions of acid chloride synthesis and is preferable for acid-sensitive substrates.

Procedure :

-

The carboxylic acid (1 eq) is dissolved in DMF (3 mL/mmol).

-

EDC (1.5 eq), HOBt (1.5 eq), and diisopropylethylamine (DIPEA) (1.5 eq) are added sequentially.

-

The mixture is stirred at room temperature for 1 hour to form the active ester intermediate.

Esterification with 2-(4-Methoxyphenyl)-2-oxoethanol

The final step involves coupling the activated carboxylic acid with 2-(4-methoxyphenyl)-2-oxoethanol . This alcohol is synthesized separately via oxidation of 4-methoxyphenethyl alcohol or through a Claisen condensation of methyl 4-methoxybenzoate.

Esterification protocol :

-

Acid chloride route :

-

The crude acid chloride (1 eq) is dissolved in anhydrous DCM.

-

2-(4-Methoxyphenyl)-2-oxoethanol (1.2 eq) and pyridine (2 eq) are added dropwise.

-

The reaction is stirred at 25°C for 12 hours, followed by washing with 5% HCl and brine.

-

Purification via silica gel chromatography (ethyl acetate/hexane) yields the ester.

-

-

Coupling agent route :

-

The active ester intermediate (from EDC/HOBt) is treated with 2-(4-methoxyphenyl)-2-oxoethanol (1.2 eq) in DMF.

-

The mixture is stirred at room temperature for 24 hours, diluted with water, and extracted with ethyl acetate.

-

The organic layer is concentrated, and the residue is recrystallized from ethanol to afford the pure product.

-

Optimization considerations :

-

Temperature control : Excessive heat during esterification can lead to ketone decomposition.

-

Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require thorough removal during workup.

Industrial-Scale Production and Purification

For large-scale synthesis, continuous flow reactors are employed to improve yield and reduce reaction times. Key parameters include:

-

Residence time : 10–15 minutes for Pfitzinger reaction steps.

-

Catalyst recycling : Heterogeneous catalysts (e.g., immobilized lipases) enable eco-friendly esterification.

Purification techniques :

-

Recrystallization : Ethanol/water mixtures (7:3) remove unreacted starting materials.

-

Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the ester in >95% purity.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

-

1H NMR (DMSO-d6) : δ 8.85 (d, J = 2.1 Hz, 1H, H-5), 8.48 (s, 1H, H-3), 8.22 (d, J = 8.3 Hz, 2H, p-tolyl), 7.92 (dd, J = 2.3, 9.1 Hz, 1H, H-7), 5.42 (s, 2H, OCH2CO), 3.84 (s, 3H, OCH3).

-

HPLC : Retention time 12.7 min (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an anticancer agent. Research indicates that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : It is believed that the compound activates intrinsic apoptotic pathways, modulating proteins such as p53 and caspases, leading to cell cycle arrest and apoptosis in cancer cells .

-

Case Studies :

- In vitro studies demonstrated cytotoxic effects against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents.

- Another study highlighted its inhibitory activity against epidermal growth factor receptor (EGFR) kinase, suggesting its potential for targeted cancer therapies.

Antimicrobial Research

The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their ability to inhibit bacterial growth and have been investigated for their effectiveness against various pathogens.

- Research Findings : Preliminary studies suggest that this compound exhibits significant antibacterial activity, making it a candidate for further exploration in the development of new antimicrobial agents.

The exploration of biological activities extends beyond anticancer and antimicrobial properties. The compound is being studied for:

- Neuroprotective Effects : Investigations into its effects on neurodegenerative diseases are ongoing, focusing on its ability to modulate neurotransmitter systems.

- Anti-inflammatory Properties : The compound's potential to inhibit inflammatory pathways is under examination, particularly in the context of chronic inflammatory diseases .

Industrial Applications

In addition to its medicinal applications, the compound is relevant in industrial chemistry:

- Synthesis of Specialty Chemicals : It serves as a building block for synthesizing more complex organic molecules used in various industrial applications, including the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

a. 6-Chloro-2-arylquinoline-4-carboxylates

- Ethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate (C₂₄H₁₆Cl₂NO₃): Shares the 6-chloro and 2-aryl substituents but uses an ethyl ester group. This compound’s synthesis involves Pd-catalyzed cross-coupling and esterification, similar to methods in and .

- Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (C₁₉H₁₅NO₃): Replaces chlorine with methoxy at position 6 and uses a methyl ester.

b. Modifications at the Ester Group

- [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate (C₂₆H₁₉Cl₃NO₃): Features a dichlorophenyl ketone ester and a methyl group at position 3. This analogue shows higher lipophilicity (XLogP3: 7.7) compared to the target compound (predicted XLogP3: ~5.5) .

- Ethyl 6-chloro-2-(2-((4-phenylpyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylate (C₂₈H₂₁ClN₄O₂): Incorporates a pyrimidine-amino-phenyl substituent, enhancing hydrogen-bonding capacity (Topological Polar Surface Area: 80 Ų vs. 56.3 Ų for the target) .

Substituent Effects on Physicochemical Properties

| Compound | Molecular Formula | XLogP3 | TPSA (Ų) | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₂₅H₁₇Cl₂NO₄ | ~5.5* | 56.3 | 6-Cl, 2-p-tolyl, 4-methoxyphenylketone |

| Ethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate | C₂₄H₁₆Cl₂NO₃ | 6.2 | 52.4 | 6-Cl, 2-(4-Cl-phenyl), ethyl ester |

| [2-(2,4-Dichlorophenyl)-2-oxoethyl] analogue | C₂₆H₁₉Cl₃NO₃ | 7.7 | 56.3 | 6-Cl, 3-Me, 2-(4-Me-phenyl), dichlorophenylketone |

| Methyl 6-methoxy-2-phenylquinoline-4-carboxylate | C₁₉H₁₅NO₃ | 4.1 | 46.5 | 6-OMe, 2-Ph, methyl ester |

*Predicted based on structural similarity.

Physicochemical and Spectroscopic Data

Collision Cross-Section (CCS) : The target compound’s predicted CCS values (e.g., 214.7 Ų for [M+H]⁺) differ from analogues due to its methoxy group’s steric and electronic effects .

Spectroscopy :

- IR: Expected C=O stretches at ~1715 cm⁻¹ (ester) and ~1650 cm⁻¹ (quinoline), aligning with and .

- NMR : Aromatic protons in the 6.8–8.5 ppm range, with methoxy singlet at ~3.8 ppm .

Biological Activity

The compound 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activities, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate can be represented as follows:

- Molecular Formula : C26H20ClNO4

- Molecular Weight : 445.89 g/mol

- CAS Number : Not available in the provided sources.

The compound features a quinoline backbone substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines. Key findings include:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating intrinsic pathways and modulating key regulatory proteins such as p53 and caspases. This leads to cell cycle arrest and subsequent cell death.

-

Case Studies :

- In vitro studies revealed that the compound showed promising results against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents .

- Another study indicated that derivatives with similar structures exhibited potent inhibitory activity against EGFR kinase, suggesting potential for targeted cancer therapies .

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. The compound has shown activity against various bacterial strains, including Mycobacterium tuberculosis. Notably:

- Inhibition Mechanism : The compound may inhibit bacterial growth by interfering with essential cellular processes such as DNA replication and protein synthesis.

- Research Findings :

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | Comparable to Dox | |

| Antimicrobial | Mycobacterium tuberculosis | Higher than isoniazid |

The biological activity of 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : Research indicates that treatment with this compound results in significant alterations in cell cycle distribution, particularly an increase in G1 phase population .

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit EGFR tyrosine kinase, which is crucial for cancer cell proliferation and survival .

Q & A

Basic: What synthetic strategies are recommended for preparing this quinoline-based compound, and how can reaction conditions be optimized?

Answer:

The synthesis of quinoline derivatives typically involves multi-step protocols, including Friedländer, Pfitzinger, or transition metal-catalyzed reactions. For this compound, esterification of the quinoline-4-carboxylic acid core with 2-(4-methoxyphenyl)-2-oxoethanol is critical. Key considerations include:

- Catalyst selection : Use triethylamine or DMAP for ester bond formation to enhance yield .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .

- Temperature control : Reactions involving acid chlorides require low temperatures (0–5°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves esterification byproducts .

Basic: How is the structural identity of this compound validated, and what crystallographic tools are essential for confirmation?

Answer:

X-ray crystallography is the gold standard for structural validation. Key steps include:

- Data collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check for R-factor convergence (target: R1 < 0.05) and validate geometry using PLATON .

Crystallographic data (e.g., unit cell parameters: a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, β = 115.463°) should match computational predictions .

Advanced: How can researchers assess the antitubercular activity of this compound, and what assays reconcile in vitro and in silico results?

Answer:

- In vitro testing : Use the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv. A typical protocol involves:

- In silico validation : Perform molecular docking (AutoDock Vina) against Mtb gyrase (PDB: 5BS8). Prioritize compounds with binding energies ≤ -8.5 kcal/mol and hydrogen bonds to Ser91 or Asp94 .

Advanced: How can computational modeling resolve contradictions between experimental bioactivity and predicted binding affinities?

Answer:

Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies include:

- Molecular dynamics (MD) simulations : Run 100 ns simulations (GROMACS) to assess ligand-protein stability in physiological conditions.

- WaterMap analysis : Identify hydrophobic pockets that may disrupt binding in aqueous environments .

- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., methoxy vs. chloro groups) .

Advanced: What strategies are effective for optimizing the quinoline scaffold to enhance metabolic stability without compromising activity?

Answer:

- Substituent engineering :

- Prodrug design : Mask the carboxylate group as a pivaloyloxymethyl ester to enhance oral bioavailability .

- CYP450 inhibition screening : Use human liver microsomes to identify metabolic hotspots and guide structural modifications .

Advanced: How should researchers address discrepancies in crystallographic data between related quinoline derivatives?

Answer:

Contradictions in bond lengths or torsion angles may arise from polymorphism or measurement errors. Resolution steps:

- Re-refinement : Re-process raw diffraction data using Olex2 or CrysAlisPro to check for misindexing .

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C-H···O vs. π-π stacking) to identify packing differences .

- Database cross-check : Validate against Cambridge Structural Database entries (e.g., refcode: QAXVUT) for consensus metrics .

Advanced: What analytical techniques are critical for detecting degradation products during stability studies?

Answer:

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate degradation products. Monitor [M+H]⁺ ions (e.g., m/z 466.325 for the parent compound) .

- NMR stability studies : Track ester hydrolysis via ¹H-NMR (disappearance of δ 4.8 ppm for -OCH₂CO-) .

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites .

Advanced: How can researchers leverage structure-activity relationship (SAR) data from related compounds to predict the bioactivity of this derivative?

Answer:

- Pharmacophore mapping : Align with active analogs (e.g., ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate) to identify essential features:

- QSAR modeling : Use descriptors like LogP, polar surface area, and molar refractivity to predict MIC values. A parabolic relationship often exists between lipophilicity and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.